1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves the construction of the benzimidazole core followed by the introduction of the cyanide group. The synthetic pathway generally proceeds through two main steps:
Construction of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of the Cyanide Group: The cyanide group can be introduced using cyanogen bromide in an acetonitrile solution.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their substituents and functional groups.
Bis(benzimidazole) Complexes: These complexes involve coordination of benzimidazole derivatives with metal ions, leading to unique spectral and catalytic properties.
The uniqueness of 1-(2-methoxyanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide lies in its specific substituents and the presence of the cyanide group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(2-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H16N4O/c1-13-11-19(22-16-8-4-6-10-18(16)25-2)24-17-9-5-3-7-15(17)23-20(24)14(13)12-21/h3-11,22H,1-2H3 |
InChI Key |
CFKHHQWPVFFKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC=C4OC)C#N |
Origin of Product |
United States |
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